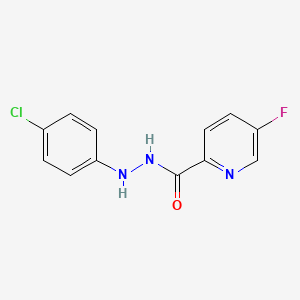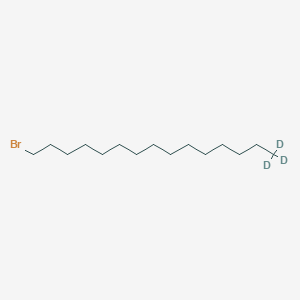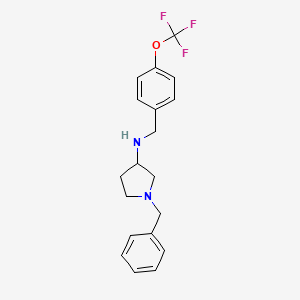
Antibacterial agent 142
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 142 is an aromatic hydrazide compound known for its potent antibacterial properties. It has shown significant activity against various bacterial strains, including those that form biofilms, making it a promising candidate for combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 142 typically involves the reaction of aromatic hydrazides with appropriate reagents under controlled conditions. The process often includes steps such as condensation, cyclization, and purification to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Advanced techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 142 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions can alter the hydrazide moiety, affecting the compound’s overall reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various substituted aromatic hydrazides, each with distinct antibacterial properties. These derivatives are often screened for enhanced activity against specific bacterial strains .
Scientific Research Applications
Antibacterial agent 142 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aromatic hydrazides.
Biology: The compound is employed in microbiological studies to evaluate its efficacy against different bacterial strains, including drug-resistant ones.
Medicine: this compound is investigated for its potential use in developing new antibiotics and treatments for bacterial infections.
Industry: It is used in the formulation of antibacterial coatings and materials to prevent microbial contamination and biofilm formation
Mechanism of Action
The mechanism of action of antibacterial agent 142 involves the inhibition of bacterial cell wall synthesis and disruption of biofilm formation. The compound targets specific enzymes and proteins involved in these processes, leading to bacterial cell death. Molecular pathways affected include the inhibition of peptidoglycan synthesis and interference with quorum sensing, which is crucial for biofilm formation .
Comparison with Similar Compounds
Aromatic hydrazides: These compounds share a similar core structure but differ in their substituents, affecting their antibacterial activity.
Beta-lactam antibiotics: These antibiotics also target bacterial cell wall synthesis but have a different chemical structure and mode of action.
Polymyxins: These are natural polypeptide antibiotics that disrupt bacterial cell membranes, differing significantly in structure and mechanism from aromatic hydrazides
Uniqueness: Antibacterial agent 142 stands out due to its dual action of inhibiting cell wall synthesis and biofilm formation. This dual mechanism makes it particularly effective against biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Properties
Molecular Formula |
C12H9ClFN3O |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-5-fluoropyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H9ClFN3O/c13-8-1-4-10(5-2-8)16-17-12(18)11-6-3-9(14)7-15-11/h1-7,16H,(H,17,18) |
InChI Key |
OAOROVBMITVDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C2=NC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)









